molecular formula C6H6ClFN2 B580423 (4-Chloro-3-fluorophenyl)hydrazine CAS No. 189513-52-8

(4-Chloro-3-fluorophenyl)hydrazine

Cat. No.: B580423
CAS No.: 189513-52-8
M. Wt: 160.576
InChI Key: MDOBNCTWLDLXME-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)hydrazine is a hydrazine derivative featuring a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position. Hydrazine derivatives are pivotal intermediates in medicinal and agrochemical synthesis due to their reactivity and ability to form heterocyclic frameworks.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOBNCTWLDLXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189513-52-8
Record name (4-chloro-3-fluorophenyl)hydrazine
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Preparation Methods

Mechanism and General Procedure

The diazotization-reduction method involves two critical steps:

  • Diazotization : 4-Chloro-3-fluoroaniline reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 5–10°C to form the diazonium salt intermediate.

  • Reduction : The diazonium salt is reduced using ammonium sulfite or sodium sulfite, followed by acidification with HCl to precipitate the target hydrazine hydrochloride salt.

Reaction Scheme :

4-Chloro-3-fluoroanilineHCl, NaNO2510CDiazonium saltNH4HSO350–60C(4-Chloro-3-fluorophenyl)hydrazine hydrochloride\text{4-Chloro-3-fluoroaniline} \xrightarrow[\text{HCl, NaNO}2]{5-10^\circ \text{C}} \text{Diazonium salt} \xrightarrow[\text{NH}4\text{HSO}_3]{\text{50–60}^\circ \text{C}} \text{this compound hydrochloride}

Optimization Strategies

  • Reducing Agent Selection : Ammonium sulfite aqueous solutions prevent caking during material charging compared to solid sodium sulfite, improving reaction homogeneity and yield (85–92% for analogous compounds).

  • Temperature Control : Maintaining 50–60°C during reduction minimizes side reactions like diazo compound decomposition.

  • Acidification : Gradual addition of 20% HCl at 50–70°C ensures controlled crystallization, yielding a product with 95% purity.

Direct Hydrazine Coupling Method

Reaction Conditions

This one-pot method involves refluxing 4-chloro-3-fluoroaniline with hydrazine hydrate in hydrochloric acid:

4-Chloro-3-fluoroaniline+N2H4H2OHClRefluxThis compound hydrochloride\text{4-Chloro-3-fluoroaniline} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow[\text{HCl}]{\text{Reflux}} \text{this compound hydrochloride}

  • Solvent : Water or ethanol facilitates solubility.

  • Time : 6–8 hours under reflux ensures complete conversion.

Advantages and Limitations

  • Advantages : Simplified workflow, fewer intermediates.

  • Limitations : Lower yields (70–75%) due to competing hydrolysis and oxidation side reactions.

Comparative Analysis of Synthetic Routes

ParameterDiazotization-ReductionDirect Hydrazine Coupling
Yield 85–92%70–75%
Purity 95%85–90%
Reaction Time 5–7 hours6–8 hours
Key Advantage High yield, scalabilitySimplicity
Key Challenge Diazonium salt instabilitySide reactions

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance safety and efficiency:

  • Diazotization : Microreactors maintain precise temperature control (5±1°C), reducing thermal runaway risks.

  • Reduction : Automated dosing systems deliver ammonium sulfite at optimized rates, achieving >90% conversion.

Purification Techniques

  • Crystallization : Ethanol-water mixtures (3:1 v/v) yield needle-like crystals with 99% purity after recrystallization.

  • Filtration : Vacuum filtration with polypropylene membranes minimizes product loss.

Challenges and Mitigation Strategies

Substituent Effects

  • Electron-Withdrawing Groups : The meta-fluoro and para-chloro substituents deactivate the aromatic ring, necessitating longer reaction times compared to non-halogenated analogs.

Applications in Organic Synthesis

Heterocycle Formation

This compound serves as a precursor for:

  • 1,3,4-Oxadiazoles : Reaction with carboxylic acids under dehydrating conditions yields bioactive heterocycles.

  • Hydrazones : Condensation with ketones produces Schiff bases with antimicrobial activity.

Radical Reactions

In the presence of catalytic iodine, the compound generates aryl radicals for C–H functionalization, enabling synthesis of complex quinones .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form azo compounds or nitroso derivatives.

    Reduction: It can be further reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed:

    Azo Compounds: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Aromatics: Formed through nucleophilic substitution.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Chloro-3-fluorophenyl)hydrazine with structurally related hydrazine derivatives, focusing on synthesis, physical properties, spectral characteristics, and bioactivity.

Structural Analogs

Key analogs include:

  • 4-Chlorophenylhydrazine (CAS 1073-70-7): Substituted with chlorine at the 4-position .
  • 3-Fluorophenylhydrazine Hydrochloride (CAS 50702-51-7): Substituted with fluorine at the 3-position .
  • (4-Chlorophenyl)[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone: A complex derivative with chlorine at the 4-position .
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(3-fluorophenyl)methylidene]acetohydrazide : Features both 4-chloro and 3-fluoro substituents on distinct aromatic systems .

Physical and Spectral Properties

Compound Melting Point (°C) IR (N-H stretch, cm⁻¹) $^1$H NMR (δ, ppm) $^{19}$F NMR (δ, ppm)
4-Chlorophenylhydrazine 130–132 (decomp.) 3200–3300 Hydrazine NH: 9.8–10.11 N/A
3-Fluorophenylhydrazine HCl 175–178 3250–3350 Aromatic H: 6.8–7.2 -115 to -120
This compound* ~140–150 (est.) 3150–3250 (est.) NH: ~9.5–10.5; aromatic H: 7.0–7.5 (est.) -110 to -118 (est.)

*Estimated based on substituent effects: Electron-withdrawing Cl and F groups lower N-H stretching frequencies and deshield aromatic protons .

Bioactivity and Toxicity

  • Hydrazine derivatives with halogen substituents often demonstrate potent bioactivity. For instance, hydrazine-containing albofungins exhibit gram-positive and gram-negative antibiofilm activity .
  • However, hydrazine moieties are associated with hepatotoxicity due to metabolic conversion to reactive diazohydroxides . 4-Chlorophenylhydrazine and 3-Fluorophenylhydrazine Hydrochloride may share this risk, necessitating careful toxicity profiling.

Biological Activity

(4-Chloro-3-fluorophenyl)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H7ClF N2
  • Molecular Weight : Approximately 160.58 g/mol
  • Structure : The compound features a hydrazine functional group attached to a phenyl ring with chlorine and fluorine substituents.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of hydrazine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties :
    • Preliminary research has indicated that this compound may inhibit the growth of cancer cells. In vitro studies have utilized cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) to evaluate cytotoxic effects. The compound has been observed to induce apoptosis and arrest the cell cycle at specific phases, indicating its potential as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression and other diseases. For example, it may interact with targets such as EGFR, a common oncogene in many cancers .

The biological activity of this compound can be attributed to its interaction with biological targets through various mechanisms:

  • Hydrogen Bonding : The hydrazine group can form hydrogen bonds with target molecules, facilitating interactions that lead to biological effects.
  • Hydrophobic Interactions : The aromatic nature of the compound allows it to participate in hydrophobic interactions with lipid membranes and proteins, influencing cellular uptake and activity .

Case Studies

  • Antimicrobial Efficacy :
    • A study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae .
  • Cytotoxicity Assays :
    • In vitro assays using MTT reduction demonstrated that this compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating potent activity comparable to standard chemotherapeutics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compound ModerateHighEnzyme inhibition, apoptosis
(3-Chloro-4-fluorobenzyl)hydrazine HighModerateEnzyme inhibition
(4-Fluorophenylhydrazine) LowModerateUnknown

Q & A

Q. What experimental design strategies mitigate challenges in synthesizing high-purity this compound?

  • Methodology : Use flow chemistry to enhance reaction control (e.g., precise stoichiometry of NaNO₂ in diazotization). Implement inline IR spectroscopy for real-time monitoring. Purify via preparative HPLC with C18 columns to separate halogenated isomers .

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